molecular formula C23H33NO B4746517 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol

4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol

Cat. No.: B4746517
M. Wt: 339.5 g/mol
InChI Key: RNXIQKQYYGIDAB-UHFFFAOYSA-N
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Description

4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol is an organic compound known for its unique chemical structure and properties. This compound features a phenolic core substituted with bulky tert-butyl groups and a benzyl(methyl)amino group. Its structure imparts significant steric hindrance, influencing its reactivity and applications in various fields.

Properties

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-22(2,3)19-13-18(14-20(21(19)25)23(4,5)6)16-24(7)15-17-11-9-8-10-12-17/h8-14,25H,15-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXIQKQYYGIDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-ditert-butylphenol with benzyl(methyl)amine under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of benzyl(methyl)amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. The benzyl(methyl)amino group may interact with specific receptors, modulating biological pathways .

Comparison with Similar Compounds

  • 4-Methylbenzyl alcohol
  • Benzoic acid, 4-amino-, methyl ester
  • PRL-8-53

Comparison: 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. Compared to similar compounds, it exhibits distinct antioxidant properties and potential therapeutic applications .

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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